molecular formula C15H14N2O4S B5300289 1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline CAS No. 182565-33-9

1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B5300289
CAS No.: 182565-33-9
M. Wt: 318.3 g/mol
InChI Key: ZIGIWEQTIQZFBN-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a sulfonamide compound characterized by the presence of a sulfonyl group attached to a tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the nitro group can participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

  • 1-[(4-nitrophenyl)sulfonyl]tryptophan
  • 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine
  • 1-[(4-nitrophenyl)sulfonyl]pyrrolidine

Uniqueness: 1-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline ring, which imparts specific steric and electronic properties. This makes it distinct from other sulfonamide compounds that may have different ring structures or substituents .

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-17(19)13-7-9-14(10-8-13)22(20,21)16-11-3-5-12-4-1-2-6-15(12)16/h1-2,4,6-10H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGIWEQTIQZFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204655
Record name 1,2,3,4-Tetrahydro-1-[(4-nitrophenyl)sulfonyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182565-33-9
Record name 1,2,3,4-Tetrahydro-1-[(4-nitrophenyl)sulfonyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182565-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-[(4-nitrophenyl)sulfonyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
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